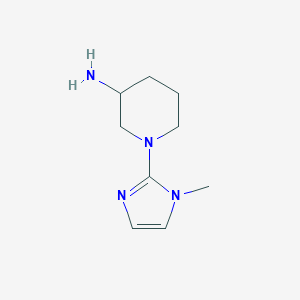

1-(1-methyl-1H-imidazol-2-yl)piperidin-3-amine

Beschreibung

1-(1-Methyl-1H-imidazol-2-yl)piperidin-3-amine is a heterocyclic compound featuring a piperidine ring substituted at the 3-position with an amine group and at the 1-position with a methyl-substituted imidazole moiety. Its molecular formula is C₉H₁₆N₄, with a molecular weight of 180.26 g/mol.

Eigenschaften

Molekularformel |

C9H16N4 |

|---|---|

Molekulargewicht |

180.25 g/mol |

IUPAC-Name |

1-(1-methylimidazol-2-yl)piperidin-3-amine |

InChI |

InChI=1S/C9H16N4/c1-12-6-4-11-9(12)13-5-2-3-8(10)7-13/h4,6,8H,2-3,5,7,10H2,1H3 |

InChI-Schlüssel |

FUDUQFLCSOOKNQ-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C=CN=C1N2CCCC(C2)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1-(1-methyl-1H-imidazol-2-yl)piperidin-3-amine typically involves the formation of the imidazole ring followed by the introduction of the piperidine moiety. One common synthetic route includes the reaction of 1-methylimidazole with a piperidine derivative under specific conditions. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Analyse Chemischer Reaktionen

1-(1-Methyl-1H-imidazol-2-yl)piperidin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in substitution reactions where functional groups on the imidazole or piperidine rings are replaced with other groups. Common reagents for these reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the rings .

Wissenschaftliche Forschungsanwendungen

1-(1-Methyl-1H-imidazol-2-yl)piperidin-3-amine has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, the compound can be used to study the interactions between small molecules and biological targets, such as enzymes and receptors.

Medicine: The compound has potential therapeutic applications due to its ability to interact with various biological targets. It may be investigated for its potential as an antimicrobial, anti-inflammatory, or anticancer agent.

Wirkmechanismus

The mechanism of action of 1-(1-methyl-1H-imidazol-2-yl)piperidin-3-amine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or participate in hydrogen bonding, while the piperidine ring can interact with hydrophobic regions of proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogues

Key Structural Features and Differences

The following table summarizes structural analogues identified in the evidence, highlighting critical differences in substituents, molecular weight, and backbone modifications:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Source |

|---|---|---|---|---|

| 1-(1-Methyl-1H-imidazol-2-yl)piperidin-3-amine (Target) | C₉H₁₆N₄ | 180.26 | Direct imidazole-piperidine linkage; primary amine at C3 | |

| 5-(Aminomethyl)-5-(1-methyl-1H-imidazol-2-yl)imidazolidine-2,4-dione dihydrochloride | C₇H₁₄ClNO | 163.65 (base) | Imidazolidinedione core; dihydrochloride salt; secondary amine | |

| 2-(3-Fluorophenyl)-1-(1-methyl-1H-imidazol-2-yl)ethylamine | C₁₃H₁₇FN₄ | 228.12 | Ethyl linker with fluorophenyl and methylamine substituents | |

| 1-(Piperidin-3-ylmethyl)-1H-benzo[d]imidazole | C₁₃H₁₇N₃ | 215.30 | Piperidinylmethyl-benzimidazole hybrid; no amine substituent | |

| 2-[2-(2-Methyl-1H-imidazol-1-yl)ethyl]piperidine dihydrochloride | C₁₁H₂₀Cl₂N₃ | 265.20 | Ethyl spacer between imidazole and piperidine; dihydrochloride salt |

Critical Comparisons

Backbone Flexibility vs. Rigidity

- The target compound ’s direct imidazole-piperidine linkage restricts conformational flexibility compared to analogues like 2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]piperidine dihydrochloride , which features an ethyl spacer. This spacer may enhance binding to targets requiring extended conformations .

Substituent Effects

- This modification could improve membrane permeability or target selectivity .

Salt Forms and Solubility

- The target compound (free base) contrasts with dihydrochloride salts (e.g., and ), which exhibit higher aqueous solubility but may require pH adjustment for biological activity .

Molecular Weight and Drug-Likeness

- The target’s molecular weight (180.26 g/mol ) is lower than most analogues, aligning better with Lipinski’s Rule of Five guidelines for oral bioavailability. By contrast, 1-(Piperidin-3-ylmethyl)-1H-benzo[d]imidazole (215.30 g/mol) and fluorophenyl-containing derivatives (>220 g/mol) may face challenges in absorption .

Research Implications and Gaps

While structural data for analogues are well-documented in patents and catalogs (e.g., ), biological activity data (e.g., binding affinities, pharmacokinetics) are notably absent. Future studies should prioritize:

Comparative binding assays against targets like GPCRs or kinases.

Solubility and stability profiling across pH conditions.

In silico modeling to predict interactions influenced by substituents (e.g., fluorophenyl vs. methyl groups).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.